molecular formula C12H18FN B2359649 (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine CAS No. 2248183-44-8

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine

Cat. No.: B2359649
CAS No.: 2248183-44-8
M. Wt: 195.281
InChI Key: YBEDBFAFOCEVIE-VIFPVBQESA-N
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Description

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a dimethylbutan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2,3-dimethylbutan-1-amine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2,3-dimethylbutan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is employed in biochemical assays to investigate its interactions with various biological targets.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoromethylphenidate: A compound with a similar fluorophenyl group but different structural backbone.

    Isoniazid: Although structurally different, it shares some pharmacological properties with (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine.

Uniqueness

This compound is unique due to its specific combination of a fluorophenyl group and a dimethylbutan-1-amine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEDBFAFOCEVIE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C)(C)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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